
N-Trifluoroacetodesmethyl Citalopram-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Trifluoroacetodesmethyl Citalopram-d3 (also known as N-TFC-d3) is a novel drug developed by scientists as a potential treatment for a variety of diseases. It is a derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI) used to treat depression. This compound has been studied extensively for its potential therapeutic applications, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-TFC-d3 is a useful compound for scientific research, as it can be used to study the pharmacological effects of citalopram in vivo. It has been used in animal models to study the effects of citalopram on behavior and serotonin levels in the brain. Additionally, N-TFC-d3 has been used in clinical trials to assess the efficacy of citalopram in treating depression.
Wirkmechanismus
The mechanism of action of N-TFC-d3 is similar to that of citalopram. It binds to the serotonin transporter (SERT) and prevents the reuptake of serotonin, resulting in increased levels of serotonin in the synapse. This increased level of serotonin then activates post-synaptic serotonin receptors, resulting in an antidepressant effect.
Biochemical and Physiological Effects
N-TFC-d3 has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to increase serotonin levels in the brain, as well as reduce anxiety and depression-like behaviors. Additionally, it has been shown to increase levels of the neurotransmitter dopamine in the brain, which is associated with improved cognition and memory.
Vorteile Und Einschränkungen Für Laborexperimente
N-TFC-d3 has several advantages for use in laboratory experiments. It is relatively stable and can be easily synthesized in the laboratory. Additionally, it is labeled with a stable isotope, which allows for easy detection and quantification of the compound in biological samples. The main limitation of N-TFC-d3 is that it is not approved for clinical use, so it cannot be used to treat patients.
Zukünftige Richtungen
There are several potential future directions for N-TFC-d3. One potential direction is to further explore the mechanism of action of the compound and its effects on serotonin and dopamine levels in the brain. Additionally, further research could be done to develop new synthesis methods for the compound, as well as to explore its potential therapeutic applications in humans. Finally, further research could be done to explore the potential toxic effects of the compound.
Synthesemethoden
N-TFC-d3 is synthesized through a series of steps starting with the citalopram molecule. The first step involves the addition of trifluoroacetic anhydride (TFA) to the citalopram molecule, which results in the formation of a trifluoroacetylated citalopram molecule. This molecule is then treated with a base, such as sodium hydroxide or potassium hydroxide, to form an ester intermediate. The ester intermediate is then treated with a reducing agent, such as sodium borohydride or lithium aluminum hydride, to reduce the ester to an alcohol. Finally, the alcohol is treated with d3-labeled trifluoroacetic acid to form N-TFC-d3.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Trifluoroacetodesmethyl Citalopram-d3 involves the introduction of a deuterium atom at the methyl position of the citalopram molecule, followed by the substitution of the methyl group with a trifluoroacetyl group.", "Starting Materials": [ "Citalopram-d3", "Trifluoroacetic anhydride", "Triethylamine", "Dichloromethane", "Methanol", "Sodium bicarbonate", "Water" ], "Reaction": [ "To a solution of citalopram-d3 in dichloromethane, add trifluoroacetic anhydride and triethylamine.", "Stir the reaction mixture at room temperature for 24 hours.", "Quench the reaction by adding a solution of sodium bicarbonate in water.", "Extract the organic layer with dichloromethane.", "Wash the organic layer with water and dry over sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain N-Trifluoroacetodesmethyl Citalopram-d3." ] } | |
CAS-Nummer |
1189981-17-6 |
Produktname |
N-Trifluoroacetodesmethyl Citalopram-d3 |
Molekularformel |
C21H18F4N2O2 |
Molekulargewicht |
409.399 |
IUPAC-Name |
N-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3/i1D3 |
InChI-Schlüssel |
AIVUSJIHPDCSPS-FIBGUPNXSA-N |
SMILES |
CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




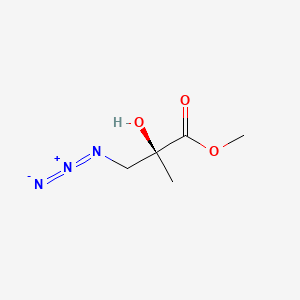
![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)

![N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide](/img/structure/B563272.png)
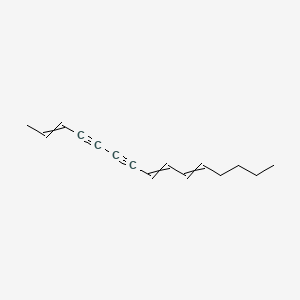
![(5S,6R)-6-((S)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B563275.png)
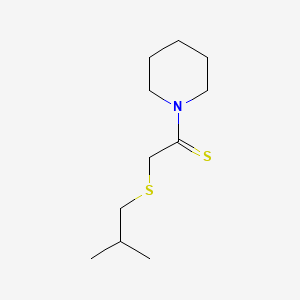


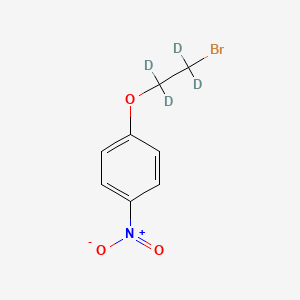
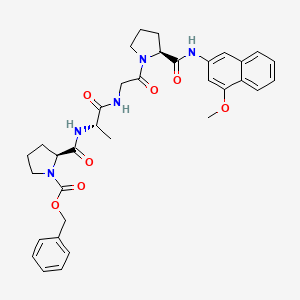
![[4-[3-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl] hydrogen sulfate](/img/structure/B563284.png)